molecular formula C9H7N3O2S B14642385 (1,1-Dioxo-1,4-dihydro-1lambda~6~,2,4-benzothiadiazin-3-yl)acetonitrile CAS No. 52532-64-6

(1,1-Dioxo-1,4-dihydro-1lambda~6~,2,4-benzothiadiazin-3-yl)acetonitrile

Cat. No.: B14642385
CAS No.: 52532-64-6
M. Wt: 221.24 g/mol
InChI Key: OHPVFGBWDZTXBR-UHFFFAOYSA-N
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Description

(1,1-Dioxo-1,4-dihydro-1lambda~6~,2,4-benzothiadiazin-3-yl)acetonitrile is a chemical compound belonging to the benzothiadiazine family. This family of compounds is known for its diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties . The unique structure of benzothiadiazine derivatives allows them to interact with various biological targets, making them valuable in medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1-Dioxo-1,4-dihydro-1lambda~6~,2,4-benzothiadiazin-3-yl)acetonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a strong acid or base. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

(1,1-Dioxo-1,4-dihydro-1lambda~6~,2,4-benzothiadiazin-3-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

(1,1-Dioxo-1,4-dihydro-1lambda~6~,2,4-benzothiadiazin-3-yl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of (1,1-Dioxo-1,4-dihydro-1lambda~6~,2,4-benzothiadiazin-3-yl)acetonitrile involves its interaction with specific molecular targets in the body. For example, some derivatives of this compound act as inhibitors of enzymes like aldose reductase, which is involved in the development of diabetic complications. The compound can also modulate receptors such as AMPA receptors, influencing neurotransmission and potentially offering therapeutic benefits in neurological disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,1-Dioxo-1,4-dihydro-1lambda~6~,2,4-benzothiadiazin-3-yl)acetonitrile stands out due to its specific structural features and the ability to form a wide range of derivatives with diverse biological activities. Its versatility in chemical reactions and potential therapeutic applications make it a valuable compound in medicinal chemistry research .

Properties

IUPAC Name

2-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2S/c10-6-5-9-11-7-3-1-2-4-8(7)15(13,14)12-9/h1-4H,5H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHPVFGBWDZTXBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=NS2(=O)=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80634362
Record name (1,1-Dioxo-1,4-dihydro-1lambda~6~,2,4-benzothiadiazin-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80634362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52532-64-6
Record name 2H-1,2,4-Benzothiadiazine-3-acetonitrile, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52532-64-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,1-Dioxo-1,4-dihydro-1lambda~6~,2,4-benzothiadiazin-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80634362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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